Methyl 2-hydroxy-2'-methyl-[1,1'-biphenyl]-4-carboxylate
Overview
Description
Methyl 2-hydroxy-2'-methyl-[1,1'-biphenyl]-4-carboxylate is a useful research compound. Its molecular formula is C15H14O3 and its molecular weight is 242.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chloride Sensing
Methyl 2′-aminobiphenyl-4-carboxylate, synthesized through Suzuki-Miyaura cross-coupling and regioselective nitration, serves as an optical chloride sensor. Upon contact with chloride ions, it exhibits a color change from blue to bright green emission in various organic solvents. This application is significant for chloride sensing in different scientific contexts (Das, Mohar, & Bag, 2021).
Synthetic Chemistry
Methyl 4′-bromomethyl biphenyl-2-carboxylate has been synthesized from 2-cyano-4′-methylbiphenyl. This compound is noteworthy for its high yield and simplified process, which reduces production costs. Its synthesis represents an advancement in the field of synthetic organic chemistry (Lin Ying-ming, 2006).
Liquid Crystalline Materials
The creation of thermotropic, liquid crystalline (LC) hyperbranched polyesters from derivatives of biphenyl-4-carboxylate showcases its application in the development of new materials. These polyesters exhibit unique properties like the formation of the nematic phase and solubility in common organic solvents, which are crucial for various technological applications (Hahn, Yun, Jin, & Han, 1998).
CO2 Capture Research
In the context of CO2 capture and natural gas sweetening, the study of high-pressure CO2 solubility in N-methyl-2-hydroxyethylammonium protic ionic liquids, which are based on conjugate bases of carboxylic acids, highlights the potential of using compounds related to methyl biphenyl-4-carboxylate in environmental and energy research (Mattedi, Carvalho, Coutinho, Alvarez, & Iglesias, 2011).
Molecular Structure and Analysis
Studies on methyl biphenyl-4-carboxylate derivatives have provided insights into their molecular structure, electronic properties, and potential applications in various fields like nonlinear optics and pharmaceuticals. Such research underscores the versatility and significance of this compound in advanced scientific inquiries (Mary et al., 2014).
Properties
IUPAC Name |
methyl 3-hydroxy-4-(2-methylphenyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-10-5-3-4-6-12(10)13-8-7-11(9-14(13)16)15(17)18-2/h3-9,16H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCOOZAUEOKHOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C(C=C(C=C2)C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.